3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
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Description
3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
Compounds incorporating thiazole and thiadiazole moieties have been synthesized and evaluated as potential anticancer agents. A study demonstrated the synthesis of novel pharmacophores containing thiazole moiety, showing significant anticancer activity against Hepatocellular carcinoma cell lines. The structure–activity relationships were suggested based on their anticancer results, highlighting the potential of these compounds in anticancer drug development (Gomha et al., 2017).
Herbicidal Activity
Novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides have been designed and synthesized, showing moderate to good selective herbicidal activity against Brassica campestris L. This suggests their potential use in developing new herbicides (Liu & Shi, 2014).
Antioxidant and Anticancer Activity
A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have been synthesized, exhibiting significant antioxidant activity, with some compounds showing higher efficacy than ascorbic acid. Additionally, their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, identifying compounds with notable cytotoxicity, indicating their potential in cancer treatment and as antioxidants (Tumosienė et al., 2020).
Photosensitizers for Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized, showing excellent singlet oxygen quantum yield. These compounds have potential applications as Type II photosensitizers in the treatment of cancer through photodynamic therapy, demonstrating their significance in medical applications (Pişkin et al., 2020).
Antibacterial and Antifungal Agents
Some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited good activity against various bacterial and fungal strains, underscoring their potential use in developing new antimicrobial agents (Tehranchian et al., 2005).
properties
IUPAC Name |
3-phenylsulfanyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-13-11-16-17(21(3)26(23,24)20(16)2)12-15(13)19-18(22)9-10-25-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLCKTIFUJIQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CCSC3=CC=CC=C3)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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